2,3-Dibromothiophene

Catalog No.
S749804
CAS No.
3140-93-0
M.F
C4H2Br2S
M. Wt
241.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromothiophene

CAS Number

3140-93-0

Product Name

2,3-Dibromothiophene

IUPAC Name

2,3-dibromothiophene

Molecular Formula

C4H2Br2S

Molecular Weight

241.93 g/mol

InChI

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H

InChI Key

ATRJNSFQBYKFSM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1Br)Br

Synonyms

NSC 99003;

Canonical SMILES

C1=CSC(=C1Br)Br

Organic Synthesis and Material Science:

2,3-Dibromothiophene is a valuable building block in organic synthesis due to its unique reactivity and the presence of two strategically placed bromine atoms. Researchers utilize it for the preparation of various heterocyclic compounds, including thiophenes, furans, and pyrroles. These compounds hold potential applications in organic electronics, solar cells, and functional materials []. Additionally, 2,3-dibromothiophene serves as a precursor for the synthesis of conjugated polymers, which possess interesting optoelectronic properties and find use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].

Medicinal Chemistry and Drug Discovery:

The presence of the bromine atoms in 2,3-dibromothiophene makes it an attractive candidate for exploring its potential biological activities. Studies have investigated its antitumor and antimicrobial properties, although further research is needed to fully understand its therapeutic potential and any associated mechanisms of action [, ]. Additionally, 2,3-dibromothiophene can be modified through various chemical reactions to generate new derivatives with potentially enhanced biological properties, contributing to the field of drug discovery [].

2,3-Dibromothiophene is an organic compound with the molecular formula C4H2Br2SC_4H_2Br_2S and a CAS number of 3140-93-0. It presents as a colorless to light yellow liquid with a strong, pungent odor. The structure consists of a five-membered ring containing four carbon atoms and one sulfur atom, with two bromine atoms attached at the second and third carbon positions. This unique arrangement imparts significant reactivity and makes it a valuable building block in organic synthesis, particularly in the formation of various heterocyclic compounds such as thiophenes, furans, and pyrroles .

  • Bromination Reaction:
    C4H3COS+CBr4+PPh3C4H2Br2S+CO+Ph3POC_4H_3COS+CBr_4+PPh_3\rightarrow C_4H_2Br_2S+CO+Ph_3PO
  • Lithiation Reaction:
    C4H2Br2S+nBuLiLiC4HBr2S+nBuHC_4H_2Br_2S+nBuLi\rightarrow LiC_4HBr_2S+nBuH
  • Cross-Coupling Reaction:
    C4H2Br2S+2RX+2KOH+Pd(dppf)Cl2C4H2R2S+2KBr+2H2OC_4H_2Br_2S+2R-X+2KOH+Pd(dppf)Cl_2\rightarrow C_4H_2R_2S+2KBr+2H_2O
    Here XX represents a halogen and RR denotes the desired functional group .

These reactions highlight its utility in synthesizing more complex organic molecules.

Several synthetic routes exist for producing 2,3-Dibromothiophene:

  • Bromination of Thiophene: Utilizing N-Bromosuccinimide in the presence of perchloric acid in tetrachloromethane at ambient temperature.
    • Reaction Conditions:
      • N-Bromosuccinimide
      • Perchloric acid
      • Tetrachloromethane
      • Duration: 24 hours

This method can yield high purity (up to 99%) of the compound .

Due to its unique properties, 2,3-Dibromothiophene finds applications in various fields:

  • Organic Electronics: Used as a precursor for conjugated polymers that are integral in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
  • Material Science: Serves as a building block for synthesizing functional materials with optoelectronic properties.
  • Drug Discovery: Its derivatives are explored for potential therapeutic applications due to their biological activities .

Several compounds share structural similarities with 2,3-Dibromothiophene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
ThiopheneFive-membered ring with sulfurAromatic properties; used in pharmaceuticals
BromothiopheneSimilar bromination at different sitesIntermediate for various chemical syntheses
DibromothiopheneTwo bromine atoms at different positionsEnhanced reactivity compared to monobromo variants
FuranFive-membered ring with oxygenUsed in organic synthesis; different reactivity

Uniqueness of 2,3-Dibromothiophene: The specific placement of bromine atoms at the second and third positions distinguishes it from other similar compounds, enhancing its reactivity and potential applications in both material science and medicinal chemistry .

Direct Bromination Strategies

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is a common reagent for regioselective bromination of thiophene derivatives. In non-polar solvents (e.g., tetrachloromethane), 3-bromothiophene undergoes bromination at the 2-position to yield 2,3-dibromothiophene. This method achieves >99% purity under ambient conditions.

Reaction Conditions

ParameterValueSource
SolventTetrachloromethane
CatalystPerchloric acid
Temperature24°C
Yield99%

Perchloric Acid Catalysis in Non-Polar Solvents

Perchloric acid enhances electrophilic bromination by polarizing the C–Br bond, favoring attack at electron-rich positions. This method is critical for synthesizing 2,3-dibromothiophene from 3-bromothiophene.

Steric and Electronic Control in Regioselective Bromination

For 3-alkylthiophenes, lithiation with n-BuLi at −78°C directs bromination to the 2-position, yielding 2-bromo-4-alkylthiophene. This strategy avoids competing side reactions and achieves >90% yield.

Key Findings

  • Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reaction rates due to steric hindrance.
  • Electronic Effects: Electron-donating groups (e.g., alkyl chains) enhance C–H acidity, facilitating deprotonation and subsequent bromination.

Alternative Synthetic Routes

Halogen Dance Reactions

Base-catalyzed halogen dance (HD) reactions enable isomerization of dibromothiophenes. For example, 2,5-dibromothiophene isomerizes to 2,3-dibromothiophene via a bromo-bridged transition state (TS). This mechanism involves deprotonation and nucleophilic attack, with TS stabilization by sulfur-sulfur interactions.

Proposed Mechanism

  • Deprotonation: Base abstracts a proton from the α-position.
  • TS Formation: Bromo-bridged intermediate forms via resonance stabilization.
  • Isomerization: Nucleophilic attack at the β-position generates the product.

Lithiation-Halogen Exchange Mechanisms

Lithiation-halogen exchange reactions enable precise bromine substitution on thiophene rings by leveraging the directing effects of lithium coordination. A prominent method involves treating 2,5-dibromothiophene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. Lithium diisopropylamide selectively deprotonates the 3-position of the thiophene, forming a lithium intermediate that undergoes halogen exchange with bromine at the 5-position [2]. This stepwise process yields 2,3-dibromothiophene through a four-centre transition state, as revealed by density functional theory (DFT) calculations [1].

The mechanism involves two distinct transition states:

  • Four-centre transition states: Characterized by a cradle-like lithium coordination between bromine atoms, these states exhibit high activation barriers (175.6–202.2 kJ mol⁻¹), making them kinetically unfavorable at room temperature [1].
  • SN2-type transition states: These lower-energy pathways (activation barriers: 44.93–−20.89 kJ mol⁻¹) involve nucleophilic displacement of bromine by lithium, facilitated by coordination with sulfur lone pairs (Figure 1) [1].

Table 1: Activation Energies for Lithiation-Halogen Exchange Mechanisms

MechanismTransition State TypeActivation Energy (kJ mol⁻¹)
Lithiation of C3-HFour-centre202.2
Bromine displacementSN244.93

The SN2 pathway dominates under standard conditions due to its submerged energy barriers, enabling rapid halogen exchange even at mild temperatures [1]. Quenching the lithiated intermediate with electrophiles such as trimethylsilyl chloride confirms the positional selectivity, yielding 3-substituted derivatives [2].

Bromine Displacement via Organometallic Reagents

Organometallic reagents like Grignard or organozinc compounds facilitate bromine displacement through nucleophilic aromatic substitution. For example, methylmagnesium bromide reacts with 2,5-dibromothiophene, replacing the bromine at the 2-position to form 3-bromo-2-methylthiophene. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) yields 2,3-dibromothiophene.

This method’s efficacy depends on the electron-withdrawing effects of bromine, which activate specific ring positions for substitution. However, competing side reactions, such as di-substitution or ring opening, necessitate careful control of stoichiometry and temperature.

Halogen Dance Reactions for Positional Isomer Generation

Halogen dance (HD) reactions dynamically redistribute bromine atoms across the thiophene ring via lithium-bromine exchange intermediates. Starting with 2-bromo-5-lithiothiophene, sequential bromine migrations yield 2,3-dibromothiophene as the thermodynamic product (Scheme 1) [1].

Key Mechanistic Features:

  • Lithium-bromine exchange: The rate-determining step involves an SN2-type transition state where lithium displaces bromine at the adjacent position, supported by DFT calculations showing barrierless pathways for steps 3 and 4 (Table 2) [1].
  • Thermodynamic control: The deep energy wells of intermediates (e.g., 2,3-dibromothiophene) drive the reaction toward the 2,3-isomer, which is 38.3 kJ mol⁻¹ more stable than the 2,5-isomer [1].

Table 2: Gibbs Energy Changes in Halogen Dance Steps

StepReactionΔrG (kJ mol⁻¹)
22,5-dibromo → 2,3-dibromo−49.29
3Lithium migration to C3−38.25

Experimental studies corroborate these findings, with 75% yields of 2,3-dibromothiophene achieved under optimized conditions [2]. The reaction’s pseudo-clock behavior—reverting to 2-bromothiophene if quenched prematurely—highlights the importance of kinetic control [1].

XLogP3

3.5

Boiling Point

218.5 °C

LogP

3.53 (LogP)

Melting Point

-17.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (84.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3140-93-0

Wikipedia

2,3-Dibromothiophene

Dates

Last modified: 08-15-2023

Explore Compound Types